3-Methoxy-N-methylpropanimidamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H12N2O |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
3-methoxy-N'-methylpropanimidamide |
InChI |
InChI=1S/C5H12N2O/c1-7-5(6)3-4-8-2/h3-4H2,1-2H3,(H2,6,7) |
InChI Key |
PJEIPBFGTNMPPM-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(CCOC)N |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Reactivity Pathways for 3 Methoxy N Methylpropanimidamide
Nucleophilic Reactivity of the Imidamide Moiety
The imidamide functional group is characterized by the presence of both nucleophilic and electrophilic centers, making it a versatile synthon in organic synthesis. rsc.orgnih.gov The nitrogen atoms of the imidamide can exhibit nucleophilic character, participating in a variety of reactions.
The imidamide moiety in 3-Methoxy-N-methylpropanimidamide can undergo nucleophilic addition-elimination reactions. These reactions are initiated by the attack of a nucleophile on the electrophilic carbon atom of the C=N double bond. This addition is often followed by the elimination of a leaving group, typically the methoxy (B1213986) group. The general mechanism involves the formation of a tetrahedral intermediate, which then collapses to form the final product. unizin.orgyoutube.com
The reaction of primary amines with related carbonyl compounds to form imines proceeds through a similar nucleophilic addition mechanism, yielding a carbinolamine intermediate which then dehydrates. unizin.org In the case of this compound, the reaction with a nucleophile would likely proceed through a tetrahedral intermediate, which could then eliminate methanol (B129727).
A range of nucleophiles can participate in these reactions, including amines, thiols, and carbanions. The specific reaction conditions, such as solvent and temperature, can significantly influence the reaction pathway and the nature of the products formed.
The N-methyl group attached to one of the nitrogen atoms of the imidamide moiety plays a significant role in modulating its nucleophilicity. The methyl group is an electron-donating group through an inductive effect, which increases the electron density on the nitrogen atom. This enhanced electron density makes the nitrogen atom more nucleophilic and more prone to attack electrophiles.
The methoxy group (-OCH3) located at the 3-position of the propanimidamide (B3024157) framework can also influence the reactivity of the imidamide moiety. While primarily affecting electrophilic reactions on the carbon backbone, its electron-donating nature can have a through-bond effect, subtly influencing the electron density at the imidamide functional group.
| Group | Effect on Nucleophilicity | Rationale |
| N-Methyl | Increases | Electron-donating inductive effect increases electron density on the nitrogen atom. |
| 3-Methoxy | Minor Increase | Electron-donating inductive effect can have a long-range influence on the electron density of the imidamide moiety. |
Electrophilic Reactivity and Transformations
While the imidamide moiety exhibits nucleophilic character at the nitrogen atoms, the carbon atom of the C=N bond is electrophilic and susceptible to attack by nucleophiles. Furthermore, the propanimidamide framework itself can undergo electrophilic transformations.
The carbon atom of the imidamide group is electrophilic due to the polarization of the C=N and C-O bonds. Nucleophiles can attack this carbon, leading to addition or substitution reactions.
The nitrogen atoms, while generally nucleophilic, can also react with strong electrophiles. For instance, protonation of the nitrogen atom can occur in the presence of a strong acid, activating the imidamide group for further reactions. Electrophilic amination is a known process where a nucleophilic carbanion reacts with an electrophilic source of nitrogen. wikipedia.org
The methoxy group at the 3-position of the propanimidamide framework plays a crucial role in directing electrophilic attack on the carbon backbone. The oxygen atom of the methoxy group has lone pairs of electrons that can be donated through resonance, making the adjacent carbon atoms more electron-rich and thus more susceptible to electrophilic attack. This is a well-established principle in electrophilic aromatic substitution, where alkoxy groups are known to be ortho-, para-directing and activating. doubtnut.com Although the propanimidamide framework is not aromatic, similar resonance and inductive effects can influence the reactivity of the aliphatic chain.
The methoxy group activates the carbon atom at the 2-position (the α-carbon relative to the methoxy group) towards electrophilic substitution. This is due to the stabilization of a potential carbocationic intermediate at this position through resonance with the oxygen lone pairs.
| Position of Electrophilic Attack | Influence of Methoxy Group | Rationale |
| C2-position | Activating | Resonance stabilization of the carbocationic intermediate by the adjacent methoxy group. |
| C4-position (imidamide carbon) | Activating | The electron-donating nature of the methoxy group can increase the overall electron density of the molecule, making the imidamide carbon more susceptible to attack by certain electrophiles. |
Radical Reactions Involving the Propanimidamide Framework
The propanimidamide framework of this compound can also participate in radical reactions. These reactions are typically initiated by the formation of a radical species through processes like homolytic cleavage induced by heat or light. youtube.com
The presence of C-H bonds in the propyl chain provides sites for hydrogen atom abstraction by radical species. The stability of the resulting carbon-centered radical will determine the preferred site of abstraction. The methoxy group can influence the stability of adjacent radicals. Alkoxy groups have been shown to influence the nucleophilicity of alkyl radicals. scilit.com
Initiation and Propagation of Radical Processes
The initiation of radical processes involving N-alkoxy imidates can be achieved through the generation of nitrogen-centered radicals. rsc.orgresearchgate.net These reactive intermediates are accessible via homolytic cleavage of the N-O bond, a process that can be triggered by thermal or photochemical means, or through the use of a radical initiator. A common radical initiator is Azobisisobutyronitrile (AIBN), which upon heating, decomposes to produce nitrogen gas and two cyanoisopropyl radicals. uchicago.edu These initiator radicals can then abstract a hydrogen atom from a suitable donor, such as tributyltin hydride (Bu₃SnH), to generate a tributyltin radical (Bu₃Sn•). uchicago.edu
The propagation cycle for a hypothetical radical reaction of this compound could commence with the Bu₃Sn• radical abstracting the methoxy group from the imidate, leading to the formation of a nitrogen-centered imidoyl radical. This key intermediate can then participate in various downstream reactions.
Hypothetical Radical Initiation and Propagation Steps:
Initiation:
AIBN → 2 (CH₃)₂C(CN)• + N₂
(CH₃)₂C(CN)• + Bu₃SnH → (CH₃)₂CH(CN) + Bu₃Sn•
Propagation:
this compound + Bu₃Sn• → Imidoyl Radical + Bu₃SnOMe
Imidoyl Radical → Further Reactions (e.g., cyclization, addition)
Controlled Radical Functionalization Strategies
The development of controlled radical functionalization strategies allows for the selective formation of new chemical bonds under mild conditions. For N-alkoxy imidates, a promising strategy involves the 1,5-Hydrogen Atom Transfer (1,5-HAT) process. researchgate.net In the context of this compound, following the generation of the nitrogen-centered radical, a 1,5-HAT could occur, involving the abstraction of a hydrogen atom from the carbon atom at the 3-position of the propanimidamide backbone. This would result in the formation of a more stable carbon-centered radical.
This carbon radical can then be trapped by a variety of radical acceptors, leading to the introduction of new functional groups. For instance, in the presence of a suitable halogen source like N-bromosuccinimide (NBS), a bromine atom could be introduced at the 3-position.
Table 1: Hypothetical Controlled Radical Functionalization of this compound via 1,5-HAT
| Reagent/Condition | Intermediate | Product |
| 1. AIBN (cat.), Bu₃SnH | Nitrogen-centered radical | - |
| 2. 1,5-HAT | Carbon-centered radical at C-3 | - |
| 3. N-Bromosuccinimide (NBS) | - | 3-Bromo-3-methoxy-N-methylpropanimidamide |
| 4. Acrylonitrile (B1666552) | - | 3-(2-cyanoethyl)-3-methoxy-N-methylpropanimidamide |
Mechanisms of Intermolecular and Intramolecular Transformations
Rearrangement Pathways and Isomerization Dynamics
Imidates are known to undergo rearrangement reactions, with the Chapman rearrangement being a notable example where an aryl group migrates from oxygen to nitrogen in aryl N-arylbenzimidates. wikipedia.org While this compound lacks the aromatic moieties for a classical Chapman rearrangement, analogous thermal or acid-catalyzed rearrangements involving the migration of the methyl group from the oxygen to the nitrogen are conceivable, leading to the formation of the corresponding N,N-dimethyl amide.
Isomerization between the (E) and (Z) diastereomers of the C=N bond is another potential dynamic process. This isomerization can be influenced by temperature, solvent polarity, and the presence of catalysts. The equilibrium between the isomers would be dictated by their relative thermodynamic stabilities.
Cyclization Reactions Leading to Fused Heterocyclic Systems
The imidate functionality serves as a versatile precursor for the synthesis of a wide array of N-heterocycles through cyclization reactions. rsc.orgrroij.com These transformations can be promoted by acid, base, or metal catalysts. For this compound, intramolecular cyclization could be envisioned, particularly if a suitable reactive site is present on the carbon backbone.
A hypothetical scenario involves the introduction of a nucleophilic group at the 3-position of the propane (B168953) chain. For example, if a hydroxyl group were present, an intramolecular cyclization could lead to the formation of a five-membered heterocyclic ring, such as an oxazoline (B21484) derivative. The reaction would likely proceed via activation of the imidate by an acid catalyst, followed by nucleophilic attack of the hydroxyl group on the imidate carbon.
Table 2: Hypothetical Intramolecular Cyclization of a Functionalized this compound Derivative
| Starting Material | Catalyst | Product |
| 3-Hydroxy-3-methoxy-N-methylpropanimidamide | H₂SO₄ | 2-(methoxymethyl)-4,5-dihydro-4-methyloxazole |
| 3-Amino-3-methoxy-N-methylpropanimidamide | HCl | 2-(methoxymethyl)-4,5-dihydro-1H-imidazole-4-methylamine |
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Theoretical and Computational Investigations of 3 Methoxy N Methylpropanimidamide
Computational Prediction of Reactivity and Selectivity
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small energy gap indicates that a molecule is more polarizable and has higher chemical reactivity, while a large gap suggests greater stability. nih.gov
The energies of these orbitals and their energy gap can be calculated using computational methods like Density Functional Theory (DFT). nih.govdergipark.org.tr These calculations provide valuable information about the molecule's ability to participate in charge-transfer interactions. nih.gov
Illustrative Data for Frontier Molecular Orbitals of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate nih.gov
| Parameter | Energy (eV) |
| EHOMO | -6.04 |
| ELUMO | -1.45 |
| Energy Gap (ΔE) | 4.59 |
This table presents data for (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate to illustrate the concept of HOMO-LUMO analysis and is not data for 3-Methoxy-N-methylpropanimidamide.
Molecular Electrostatic Potential (MEP) Mapping for Site Reactivity
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electrostatic potential on the electron density surface of a molecule. nih.govuni-muenchen.de It provides a guide to the reactive sites of a molecule, particularly for electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. nih.govresearchgate.net
MEP analysis is a valuable tool in structure-activity relationship studies, helping to understand how the electronic properties of a molecule influence its biological activity. For instance, studies on 3-methoxy flavone (B191248) derivatives have shown a correlation between negative MEP values near the 3-methoxy group and their anti-picornavirus activities. nih.gov
Application of Conceptual DFT Descriptors (e.g., Electrophilicity, Nucleophilicity)
Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating various chemical reactivity descriptors. nih.gov These descriptors, derived from the energies of the frontier molecular orbitals, quantify the reactivity of a molecule. researchgate.net Some key conceptual DFT descriptors include:
Electronegativity (χ): A measure of the ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft. nih.gov
Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system in equilibrium.
Electrophilicity Index (ω): A global reactivity index that measures the energy stabilization of a system when it accepts an additional electronic charge from the environment. nih.gov
Nucleophilicity: A measure of the ability of a molecule to donate electrons.
These descriptors are instrumental in predicting the reactive nature of molecules and understanding their interaction with other chemical species. nih.govnih.gov
Illustrative Conceptual DFT Descriptors for Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate nih.gov
| Descriptor | Value |
| Chemical Hardness (η) | 0.04 eV |
| Chemical Potential (μ) | -0.22 eV |
| Electrophilicity Index (ω) | 0.58 eV |
| Chemical Softness (S) | 11.55 eV⁻¹ |
This table presents data for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate to illustrate the application of conceptual DFT descriptors and is not data for this compound.
In Silico Studies on Intermolecular Interactions and Aggregation Behavior
In silico studies, which are computational simulations, are invaluable for investigating the non-covalent interactions that govern how molecules interact with each other and their environment. nih.govmdpi.com These interactions are crucial for understanding phenomena such as crystal packing, polymorphism, and the binding of a molecule to a biological target. nih.govresearchgate.netacademie-sciences.fr
Molecular dynamics (MD) simulations, a key in silico technique, can model the movement of atoms and molecules over time, providing insights into the stability of molecular complexes and the nature of intermolecular forces like hydrogen bonds and van der Waals interactions. dovepress.comresearchgate.net Hirshfeld surface analysis is another computational method used to visualize and quantify intermolecular interactions within a crystal structure. mdpi.com
For N-methylated compounds, such as N-methylimidazole polyamides, computational studies have been employed to understand their binding to DNA, revealing the importance of hydrogen bonds and other interactions for specific recognition. nih.gov Similarly, investigations into the aggregation of molecules like mefenamic acid have utilized molecular dynamics to understand the role of intermolecular interactions in polymorphism. researchgate.netacademie-sciences.fr These examples highlight the power of in silico methods to elucidate the complex interplay of forces that dictate molecular behavior.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 3-Methoxy-N-methylpropanimidamide in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity within the this compound molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY is expected to show correlations between the protons of the ethylidene bridge, specifically between the methylene (B1212753) group adjacent to the methoxy (B1213986) group and the methylene group adjacent to the imidamide functionality. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹J-coupling). columbia.edu This is crucial for assigning the carbon signals based on their attached protons. For instance, the proton signal of the methoxy group will correlate with the methoxy carbon signal. acdlabs.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. columbia.edu This technique is vital for piecing together the molecular skeleton. For example, the protons of the N-methyl group would show a correlation to the imidamide carbon, and the protons of the methoxy group would show a correlation to the adjacent methylene carbon.
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds such as propanamide and N-methylated amides. docbrown.info
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected COSY Correlations | Expected HMBC Correlations |
| -OCH₃ | ~3.3 (singlet) | ~59 | None | C1 (methylene adjacent to methoxy) |
| C1 (-CH₂-O) | ~3.6 (triplet) | ~70 | C2 protons | -OCH₃ carbon, C2 carbon |
| C2 (-CH₂-C=N) | ~2.5 (triplet) | ~35 | C1 protons | C1 carbon, Imidamide carbon |
| Imidamide Carbon (C=N) | - | ~165 | - | C2 protons, N-CH₃ protons, NH proton |
| N-CH₃ | ~2.8 (singlet or doublet) | ~30 | NH proton (if coupling is observed) | Imidamide carbon |
| NH | Broad, variable (~5-8) | - | N-CH₃ protons (potentially), C2 protons (long-range, weak) | Imidamide carbon, C2 carbon |
The chemical shifts of protons, particularly those involved in hydrogen bonding like the N-H proton of the imidamide group, can be significantly influenced by the solvent. libretexts.org Running NMR spectra in a variety of deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) can help to identify and confirm the assignment of such labile protons.
Temperature-dependent NMR studies can provide insights into dynamic processes such as conformational changes and restricted rotation around the C-N bonds of the imidamide group. youtube.comnih.gov At lower temperatures, separate signals for different conformers might be observed, which coalesce into a single, averaged signal at higher temperatures as the rate of interconversion increases. This can be particularly useful in studying the rotational barrier of the N-methyl group.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands for its key functional groups.
| Functional Group | Expected IR Absorption Range (cm⁻¹) | Notes |
| C=N Stretch | 1680 - 1620 | This is a key absorption for the imidamide group. Its exact position can be influenced by conjugation and hydrogen bonding. |
| N-H Stretch | 3400 - 3200 (broad) | The broadness of this peak is indicative of hydrogen bonding. In dilute solutions, a sharper "free" N-H stretch may be observed at higher wavenumbers. libretexts.org |
| C-O-C Stretch | 1150 - 1085 (strong) | Characteristic of the ether linkage. |
| C-H Stretch | 3000 - 2850 | Aliphatic C-H stretching from the propyl chain and methyl groups. |
| N-H Bend | 1650 - 1550 | This bending vibration can sometimes overlap with the C=N stretch. |
Subtle shifts in vibrational frequencies can provide clues about the conformational state of the molecule. For instance, changes in the fingerprint region (below 1500 cm⁻¹) upon changes in temperature or solvent can indicate the presence of different conformers.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound (expected molecular weight: 116.16 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
The fragmentation of this compound is predicted to proceed through several key pathways, primarily involving cleavage at the ether and imidamide functionalities. blogspot.comresearchgate.netchemistrynotmystery.comlibretexts.orgnih.gov
Predicted Fragmentation Pathways:
Alpha-cleavage at the ether: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for ethers. scribd.commiamioh.edu This would lead to the formation of a resonance-stabilized oxonium ion.
Cleavage of the C-N bond: The bond between the propanoyl group and the nitrogen atom can cleave, leading to fragments corresponding to the acylium ion and the N-methylamine radical cation. nih.gov
Cleavage of the imidamide C=N bond: Fragmentation can also occur at the C=N double bond.
Loss of small neutral molecules: Loss of molecules such as methanol (B129727) (CH₃OH) or methylamine (B109427) (CH₃NH₂) can also be expected.
Predicted Major Fragments in Mass Spectrum:
| m/z Value | Predicted Fragment Ion | Origin |
| 116 | [C₅H₁₂N₂O]⁺ | Molecular Ion ([M]⁺) |
| 101 | [C₄H₉N₂O]⁺ | Loss of a methyl radical (•CH₃) from the N-methyl group. |
| 85 | [C₄H₉N₂]⁺ | Loss of the methoxy group (•OCH₃). |
| 71 | [C₃H₅N₂]⁺ | Cleavage of the C-O bond and loss of the methoxypropyl side chain. |
| 58 | [C₂H₆N₂]⁺ | Fragment corresponding to the protonated N-methylimidamide moiety. |
| 45 | [C₂H₅O]⁺ | Fragment corresponding to the methoxyethyl cation. |
| 44 | [CH₄N₂]⁺ | Fragment from cleavage within the imidamide group. |
| 31 | [CH₅N]⁺ | Protonated methylamine fragment. |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS analysis is expected to yield an exact mass that corresponds to its molecular formula, C5H12N2O. This technique differentiates the target compound from other molecules with the same nominal mass, thereby offering a high degree of confidence in its identity. The theoretical exact mass can be calculated and compared against the experimentally observed value, with the difference, measured in parts per million (ppm), indicating the accuracy of the measurement.
Table 1: Theoretical and Expected HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C5H12N2O |
| Theoretical Monoisotopic Mass | 116.09496 u |
| Expected Ion (M+H)+ | 117.10274 u |
| Acceptable Mass Error | < 5 ppm |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
To further probe the molecular structure, tandem mass spectrometry (MS/MS) is employed. This technique involves the isolation of a precursor ion, in this case, the protonated molecule [M+H]+ of this compound, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure, allowing for the detailed elucidation of its connectivity. The fragmentation patterns are predicted based on the known principles of bond cleavage in similar chemical structures, offering insights into the arrangement of the methoxy, methyl, and propanimidamide (B3024157) moieties.
Table 2: Predicted Major Fragment Ions in MS/MS Analysis of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Predicted) |
| 117.10274 | [C4H9N2]+ | CH3OH | 85.0760 |
| 117.10274 | [C3H7O]+ | CH5N2 | 59.0497 |
| 117.10274 | [C2H6N]+ | C3H6NO | 44.0495 |
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
Growing a suitable single crystal of this compound allows for analysis by single crystal X-ray diffraction. This "gold standard" technique can unambiguously determine the absolute configuration of the molecule, providing a detailed picture of the spatial arrangement of its atoms. Furthermore, it reveals the intricate details of the crystal packing, including intermolecular interactions such as hydrogen bonding, which govern the physical properties of the solid material.
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying the crystalline phase of the material and can be used to assess its purity in terms of its crystalline form. The resulting diffraction pattern is a unique characteristic of a specific crystalline solid and can be used for quality control purposes.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for determining the purity of a compound and for its separation from any impurities. High-performance liquid chromatography is a versatile and widely used technique for this purpose.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
A robust HPLC method must be developed and validated to accurately assess the purity of this compound. This involves a systematic process of selecting the appropriate stationary phase (column), mobile phase composition, flow rate, and detection wavelength. The validation of the method ensures its accuracy, precision, linearity, and sensitivity, making it a reliable tool for quality control and routine analysis.
Table 3: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the identification and quantification of volatile byproducts that may arise during the synthesis or degradation of this compound. The coupling of gas chromatography's separation capabilities with the structural elucidation power of mass spectrometry allows for a comprehensive analysis of the sample's volatile components.
In the context of this compound, GC-MS analysis is crucial for monitoring reaction purity and identifying potential side-products. The synthesis of such a molecule can potentially generate a range of volatile impurities, depending on the specific synthetic route and reaction conditions employed. For instance, the use of certain coupling reagents in amide synthesis is known to produce byproducts that are amenable to GC-MS analysis. americanpharmaceuticalreview.com
Given the structure of this compound, several classes of volatile byproducts could theoretically be detected. These may include, but are not limited to, unreacted starting materials, solvent residues, and byproducts from side reactions such as elimination or rearrangement.
The mass spectrometer component of the GC-MS system bombards the eluting compounds with electrons, causing them to ionize and fragment. The resulting fragmentation pattern is a unique "fingerprint" for a particular compound and can be used for its identification by comparing it to spectral libraries or by interpreting the fragmentation pathways.
Common fragmentation patterns for organic molecules include the loss of small, stable neutral molecules or radicals. tutorchase.com For compounds containing an N-methyl group, cleavage of the bond between the carbon and nitrogen is a characteristic fragmentation pathway. tutorchase.com Similarly, molecules with a methoxy group often exhibit a loss of a methoxy radical (•OCH3) or a formaldehyde (B43269) molecule (CH2O).
Due to the absence of publicly available experimental data on the GC-MS analysis of this compound, a hypothetical table of potential volatile byproducts and their characteristic mass spectral data is presented below. This table is constructed based on the known fragmentation patterns of related functional groups.
| Hypothetical Volatile Byproduct | Plausible Retention Time (min) | Key Mass-to-Charge Ratios (m/z) | Interpretation of Key Fragments |
| Methanol | 2.5 | 31, 32 | [M-H]+, [M]+ |
| Methylamine | 2.8 | 30, 31 | [CH2=NH2]+ (base peak), [M]+ |
| 3-Methoxypropanenitrile | 5.2 | 84, 54, 41 | [M-H]+, [M-CH3O]+, [C3H5]+ |
| N-methylacetamide | 6.1 | 73, 58, 43 | [M]+, [M-CH3]+, [CH3CO]+ |
It is important to note that the actual retention times and mass spectra would be dependent on the specific GC-MS conditions used, including the type of column, temperature program, and ionization energy.
The analysis of volatile byproducts by GC-MS is an indispensable tool for ensuring the purity and quality of this compound. By identifying and quantifying these impurities, process chemists can optimize reaction conditions to minimize their formation, leading to a more efficient and robust synthesis.
Future Research Directions and Unaddressed Challenges in 3 Methoxy N Methylpropanimidamide Chemistry
Development of Novel and Sustainable Synthetic Pathways
The synthesis of imidamides can be challenging, and developing efficient and environmentally benign methods for the preparation of 3-Methoxy-N-methylpropanimidamide would be a primary research goal. Current synthetic strategies for similar amide and propionamide (B166681) structures often rely on multi-step procedures. For instance, a known method for synthesizing 3-methoxy-N,N-dimethylpropionamide involves the reaction of acrylonitrile (B1666552) with methanol (B129727) and a metal alkoxide to form 3-methoxypropionitrile, followed by hydrolysis to 3-methoxypropionic acid, and finally amidation with dimethylamine (B145610). google.com Another approach involves the direct reaction of 3-methoxypropionic acid ester with dimethylamine in the presence of a diethylene glycol solvent. google.com However, the high boiling point of this solvent presents challenges for recovery and reuse. google.com
Future research in this area could focus on:
Catalytic Routes: Investigating novel catalysts to improve reaction yields and shorten reaction times for the amidation step. nih.gov This could include exploring enzymatic or organocatalytic systems as greener alternatives to traditional metal-based catalysts.
Flow Chemistry: Utilizing flow chemistry techniques for a more controlled and scalable synthesis, which can offer advantages in terms of safety and product consistency.
Exploration of Undiscovered Reactivity Modes
The reactivity of the imidamide functional group, in conjunction with the methoxy (B1213986) group in this compound, could lead to novel chemical transformations. Future research could explore:
Coordination Chemistry: Investigating the potential of the imidamide nitrogen and methoxy oxygen atoms to act as ligands for various metal centers, potentially leading to new catalysts or materials.
Frustrated Lewis Pairs (FLPs): Exploring the possibility of using the steric and electronic properties of the molecule to create frustrated Lewis pairs. FLPs, which are combinations of Lewis acids and bases that are sterically hindered from forming a classical adduct, have shown remarkable reactivity, including the activation of small molecules. d-nb.info
Polymerization: Investigating the potential of this compound or its derivatives as monomers for the synthesis of novel polymers with unique properties.
Integration of Machine Learning and AI in Compound Design and Reaction Prediction
The application of machine learning (ML) and artificial intelligence (AI) is rapidly transforming chemical research. nih.gov For a compound like this compound, these computational tools could be invaluable for:
Predicting Properties: Using ML models to predict the physicochemical and biological properties of the compound and its derivatives, thereby guiding experimental efforts. youtube.com
Reaction Optimization: Employing ML algorithms to analyze the effects of various reaction parameters (e.g., catalyst, solvent, temperature) on the yield and selectivity of the synthesis, accelerating the optimization process. pku.edu.cn
Discovering Novel Reactions: Utilizing AI to predict unprecedented reaction pathways and products, opening up new areas of chemical space. nih.gov
The primary challenge in this area is often the need for large datasets for training effective ML models, which can be a bottleneck when dealing with a novel compound. pku.edu.cnyoutube.com
Advanced Methodologies for In Situ Mechanistic Studies
A deep understanding of reaction mechanisms is crucial for optimizing existing reactions and discovering new ones. acs.orgnih.gov For the synthesis and reactions of this compound, advanced in situ analytical techniques could provide invaluable insights. These techniques allow for the real-time monitoring of reacting systems, providing information about reaction kinetics, intermediates, and the influence of various parameters. researchgate.netmdpi.com
Key methodologies include:
In Situ Spectroscopy: Techniques such as in situ NMR, Raman, and IR spectroscopy can be used to follow the concentration of reactants, products, and intermediates as a function of time. acs.orgresearchgate.net
In Situ X-ray Diffraction: For solid-state reactions or reactions involving crystalline intermediates, in situ X-ray diffraction can provide real-time structural information. acs.orgmdpi.com
Calorimetry: Reaction calorimeters can be used to measure the heat flow of a reaction in real-time, providing kinetic and thermodynamic data.
The integration of these techniques can help to elucidate complex reaction networks and identify transient, yet critical, reaction intermediates. nih.gov
Expanding Non-Prohibited Applications in Emerging Chemical Technologies
While the specific applications of this compound are yet to be explored, its structural motifs suggest potential utility in several emerging fields of chemistry. Research could be directed towards:
Functional Solvents: Given that similar compounds like 3-methoxy-N,N-dimethylpropanamide are used as solvents for poorly-soluble polymers, this compound could be investigated as a novel, high-performance solvent. kjchemicals.co.jp
Nanotechnology: The compound or its derivatives could potentially be used in the synthesis or stabilization of nanoparticles or in the formulation of nano-delivery systems.
Materials Science: The imidamide functionality could be incorporated into polymers or other materials to impart specific properties, such as improved thermal stability or altered surface characteristics. The development of new materials like MXenes and advances in 3D bioprinting are constantly creating needs for novel chemical components. d-nb.infocgu-odisha.ac.in
A significant challenge in this area is the identification of a unique property or application where this compound offers a distinct advantage over existing compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
